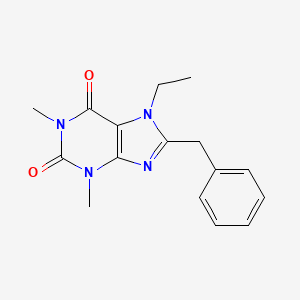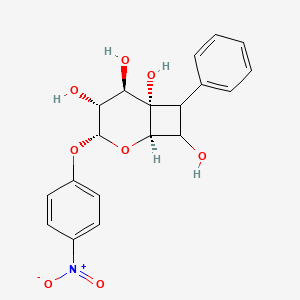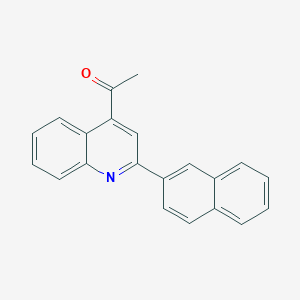
1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Naphthalen-2-yl)quinolin-4-yl)ethanone is a complex organic compound that features a quinoline ring fused with a naphthalene moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The molecular formula of this compound is C21H15NO, and it is known for its unique structural properties that contribute to its diverse chemical behavior.
Vorbereitungsmethoden
The synthesis of 1-(2-(Naphthalen-2-yl)quinolin-4-yl)ethanone typically involves several steps, starting with the formation of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, which uses isatin and a ketone under basic conditions . Industrial production methods often employ transition metal-catalyzed reactions or metal-free ionic liquid-mediated reactions to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
1-(2-(Naphthalen-2-yl)quinolin-4-yl)ethanone undergoes various chemical reactions, including:
The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Wissenschaftliche Forschungsanwendungen
1-(2-(Naphthalen-2-yl)quinolin-4-yl)ethanone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-(Naphthalen-2-yl)quinolin-4-yl)ethanone involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include the modulation of signal transduction processes, which can lead to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Naphthalen-2-yl)quinolin-4-yl)ethanone can be compared with other quinoline derivatives such as:
Quinoline-2,4-dione: Known for its biological activities and used in the synthesis of fused ring systems.
4-Hydroxyquinoline: Exhibits significant pharmaceutical importance and is used in drug development.
Quinolinyl-pyrazoles: These compounds have shown promise in medicinal chemistry due to their versatile pharmacological properties.
Eigenschaften
CAS-Nummer |
6317-99-3 |
|---|---|
Molekularformel |
C21H15NO |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
1-(2-naphthalen-2-ylquinolin-4-yl)ethanone |
InChI |
InChI=1S/C21H15NO/c1-14(23)19-13-21(22-20-9-5-4-8-18(19)20)17-11-10-15-6-2-3-7-16(15)12-17/h2-13H,1H3 |
InChI-Schlüssel |
PHMASXXAFMIKRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



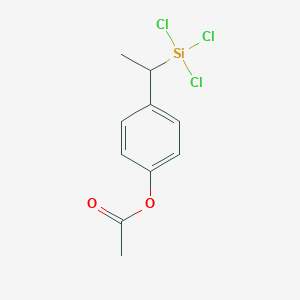
![2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid](/img/structure/B11833602.png)
![[(5-Bromoquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11833613.png)

![methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B11833621.png)
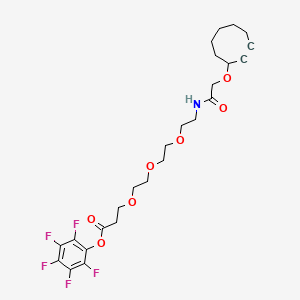
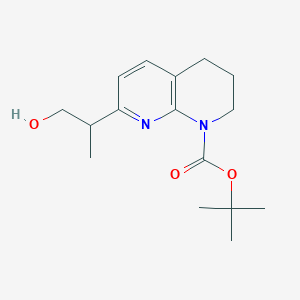
![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11833639.png)
![2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol](/img/structure/B11833644.png)

